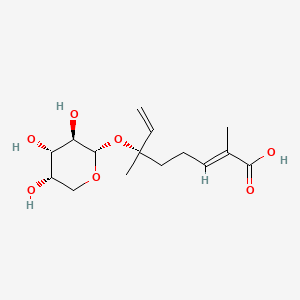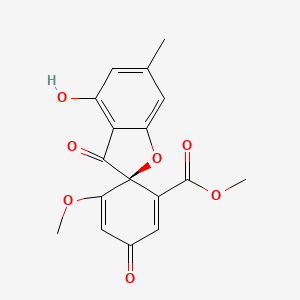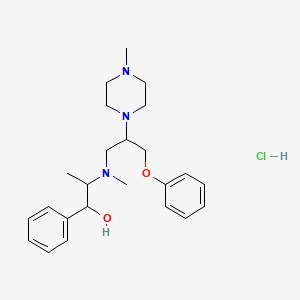
Apodoa
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Apodoa is a natural product found in Gymnocladus chinensis with data available.
Applications De Recherche Scientifique
Alzheimer's Disease Research :
- ApoD levels are increased in the hippocampus and cerebrospinal fluid (CSF) of Alzheimer’s disease (AD) patients. Certain genetic variations in the APOD gene, such as specific single nucleotide polymorphisms (SNPs), are associated with an increased risk of early-onset Alzheimer's Disease (EOAD) (Helisalmi et al., 2004).
- Further studies also support the role of ApoD in Alzheimer's, showing that ApoD polymorphisms may modify the risk for AD, with certain variants like rs7659 in the APOD gene being associated with EOAD (Shibata et al., 2013).
Nerve Regeneration and Injury Recovery :
- ApoD is significantly involved in nerve regeneration. Research has shown that levels of ApoD (and other apolipoproteins) accumulate substantially in the regenerating peripheral nerve, suggesting a role in lipid transport within neural tissues (Boyles et al., 1990).
Lipid Metabolism :
- ApoD binds small hydrophobic ligands and is involved in lipid metabolism. It is a minor component of lipoproteins, and its polymorphisms are associated with lipid abnormalities. There is evidence that ApoD plays a role in the catabolism of HDL particles, influencing plasma cholesterol levels (Srivastava et al., 2013).
Breast Cancer Research :
- Apolipoproteins, including ApoD, are linked to breast carcinoma development. Certain apolipoproteins in serum, like ApoD and ApoE, are considered risk factors for breast carcinoma, while others in mammary tissues may inhibit tumor growth (Zhou & Luo, 2020).
Role in Various Diseases :
- Increased levels of ApoD in CSF and hippocampus are markers of neuropathology, including Alzheimer's Disease. This suggests ApoD's significant role in the nervous system and possibly in nerve regeneration (Terrisse et al., 1998).
Gene Regulation :
- ApoD's gene regulation involves complex mechanisms. For instance, ARP-1, a member of the steroid hormone receptor superfamily, regulates the apoAI gene, which indirectly impacts ApoD (Ladias & Karathanasis, 1991).
Propriétés
Numéro CAS |
92751-87-6 |
|---|---|
Formule moléculaire |
C15H24O7 |
Poids moléculaire |
316.35 g/mol |
Nom IUPAC |
(2E,6S)-2,6-dimethyl-6-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyocta-2,7-dienoic acid |
InChI |
InChI=1S/C15H24O7/c1-4-15(3,7-5-6-9(2)13(19)20)22-14-12(18)11(17)10(16)8-21-14/h4,6,10-12,14,16-18H,1,5,7-8H2,2-3H3,(H,19,20)/b9-6+/t10-,11-,12+,14-,15+/m0/s1 |
Clé InChI |
SUXYTSNUWGRMRJ-XTHZRIGOSA-N |
SMILES isomérique |
C/C(=C\CC[C@@](C)(C=C)O[C@H]1[C@@H]([C@H]([C@H](CO1)O)O)O)/C(=O)O |
SMILES |
CC(=CCCC(C)(C=C)OC1C(C(C(CO1)O)O)O)C(=O)O |
SMILES canonique |
CC(=CCCC(C)(C=C)OC1C(C(C(CO1)O)O)O)C(=O)O |
Synonymes |
6 alpha-arabinosyloxy-2,6-dimethyl-2,7-octadienoic acid APODOA |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-methyl-N-[(E)-pyridin-2-ylmethylideneamino]pyridine-3-carboxamide](/img/structure/B1234770.png)
![(S)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B1234772.png)
![N'-[(4-chlorobenzyl)oxy]-N-thieno[2,3-d]pyrimidin-4-yliminoformamide](/img/structure/B1234778.png)

![(1S,5S,8Z)-8-[(3,4-dichlorophenyl)methylidene]-5-(3-hydroxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-7-one](/img/structure/B1234780.png)



![ethyl 2-chloro-5-[5-[(E)-(5-cyano-4-methyl-2,6-dioxopyridin-3-ylidene)methyl]furan-2-yl]benzoate](/img/structure/B1234785.png)
![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2-(1-methyl-3-indolyl)-2-oxoacetamide](/img/structure/B1234787.png)
![5-[(3-Formyl-2-hydroxy-4-methoxy-6-methylphenyl)-oxomethoxy]-2-hydroxy-3,6-dimethylbenzoic acid](/img/structure/B1234788.png)

